molecular formula C7H3ClN4 B13680506 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Cat. No.: B13680506
M. Wt: 178.58 g/mol
InChI Key: LZTYUTXAQWUTNF-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a cyano group at the 4th position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to reflux temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of metal catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products

Scientific Research Applications

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties due to its ability to interfere with cell signaling pathways.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 1H-Pyrazolo[3,4-b]pyridine-6-carbonitrile
  • 1H-Pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is unique due to the presence of both a chloro and a cyano group, which confer distinct chemical reactivity and biological activity. The chloro group allows for further functionalization through substitution reactions, while the cyano group is crucial for its biological activity as an enzyme inhibitor .

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-6-1-4(2-9)5-3-10-12-7(5)11-6/h1,3H,(H,10,11,12)

InChI Key

LZTYUTXAQWUTNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Cl)C#N

Origin of Product

United States

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